molecular formula C5H14ClNO3S B6221276 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride CAS No. 2758002-52-5

3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride

Cat. No.: B6221276
CAS No.: 2758002-52-5
M. Wt: 203.7
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Description

3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11NO2S.

Properties

CAS No.

2758002-52-5

Molecular Formula

C5H14ClNO3S

Molecular Weight

203.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride typically involves the reaction of 3-methanesulfonyl-2-methoxypropan-1-amine with hydrochloric acid. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, is common to achieve the required product quality .

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl and methoxy groups into target molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group may influence the compound’s solubility and reactivity. Detailed studies are required to fully elucidate the pathways and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-methanesulfonylpropan-1-amine hydrochloride
  • 2-methoxypropan-1-amine hydrochloride
  • 3-methylsulfonylpropan-1-amine hydrochloride

Uniqueness

3-methanesulfonyl-2-methoxypropan-1-amine hydrochloride is unique due to the presence of both sulfonyl and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

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